Pyridine, 4-butyl-1-(N,N-diethylglycyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-
Description
This compound features a 1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine core substituted at the 1-position with an N,N-diethylglycyl group and at the 4-position with a butyl chain. Such structural attributes make it relevant in medicinal chemistry, particularly for enzyme inhibition or radical scavenging applications .
Properties
CAS No. |
53725-46-5 |
|---|---|
Molecular Formula |
C19H36N2O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)-2-(diethylamino)ethanone |
InChI |
InChI=1S/C19H36N2O/c1-8-11-12-16-13-18(4,5)21(19(6,7)14-16)17(22)15-20(9-2)10-3/h13H,8-12,14-15H2,1-7H3 |
InChI Key |
PHQBGRRDAYJMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(N(C(C1)(C)C)C(=O)CN(CC)CC)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Variations
Core Structure : The 1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine backbone is shared with several analogs (Table 1). Key differences lie in substituents:
- Quinazolinone Derivatives: Example: 2-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine-4-yl)-quinazolin-4(3H)-one (compound 78 in ). The quinazolinone ring replaces the diethylglycyl group, enabling π-π stacking in enzyme binding .
- Boronate Ester Derivatives : Example: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine (). The boronate ester facilitates Suzuki coupling reactions, making it a synthetic intermediate rather than a bioactive compound .
- Hexahydroazepinyl Derivatives : Example: 1,2,3,6-Tetrahydro-4-butyl-1-(hexahydro-1H-azepin-1-ylacetyl)-2,2,6,6-tetramethylpyridine (). The larger azepinyl ring may alter conformational flexibility compared to the diethylglycyl group .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The diethylglycyl group introduces a tertiary amine, increasing water solubility compared to purely lipophilic analogs like the boronate ester derivative. However, piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidine in ) exhibit higher solubility due to a protonatable secondary amine .
- This contrasts with pyran derivatives (e.g., 2,2,6,6-tetramethyl-tetrahydro-pyran in ), which lack nitrogen and are less lipophilic .
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